1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol
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Overview
Description
1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a pyridine ring, which is further connected to an ethan-1-ol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol typically involves the reaction of 2-chloro-5-(dimethylamino)pyridine with ethylene glycol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound may also participate in signaling pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
1-[5-(Dimethylamino)pyridin-2-yl]ethan-1-ol can be compared with other similar compounds, such as:
2-Pyridinemethanol, 5-(dimethylamino)-α-methyl-: This compound shares a similar structure but differs in the position of the dimethylamino group.
1-(5-Methylpyridin-2-yl)ethan-1-ol: This compound has a methyl group instead of a dimethylamino group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[5-(dimethylamino)pyridin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(12)9-5-4-8(6-10-9)11(2)3/h4-7,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMUUPMZNUHTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)N(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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